molecular formula C8H14O4 B074938 2-Butylbutanedioic acid CAS No. 1457-39-2

2-Butylbutanedioic acid

Cat. No. B074938
Key on ui cas rn: 1457-39-2
M. Wt: 174.19 g/mol
InChI Key: WOPLHDNLGYOSPG-UHFFFAOYSA-N
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Patent
US04131736

Procedure details

40 g. of the butenylsuccinic acid is hydrogenated in methanol over a platinum catalyst to yield n-butylsuccinic acid, m.p. 82°-83° C. Ring closure to n-butylsuccinic anhydride is achieved by mixing it with 100 g. of acetic anhydride and distilling acetic acid as it is formed. The resulting crude product is directly sulfonated by the procedure of (7) (b) using corresponding molar amounts of the n-butyl-succinic anhydride and SO3.
Name
butenylsuccinic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([CH:5]([CH2:9][C:10]([OH:12])=[O:11])[C:6]([OH:8])=[O:7])=[CH:2][CH2:3][CH3:4]>CO.[Pt]>[CH2:1]([CH:5]([CH2:9][C:10]([OH:12])=[O:11])[C:6]([OH:8])=[O:7])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
butenylsuccinic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=CCC)C(C(=O)O)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C(C(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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